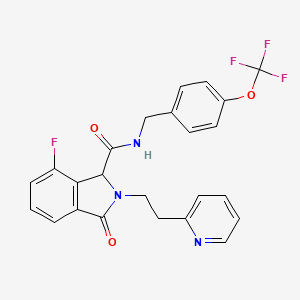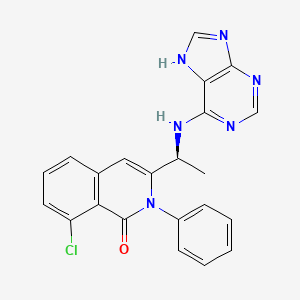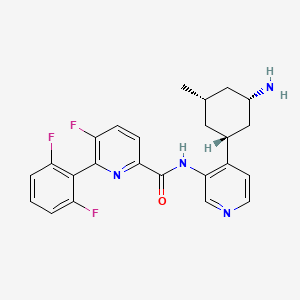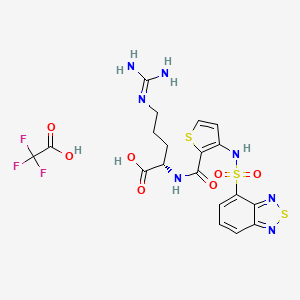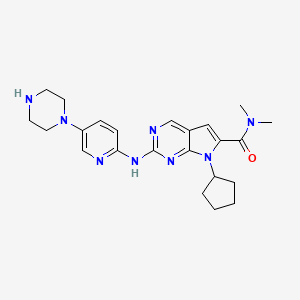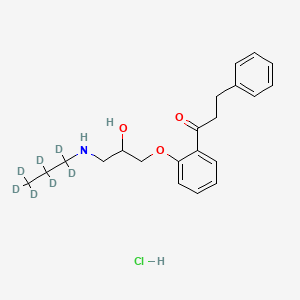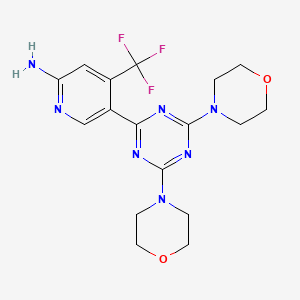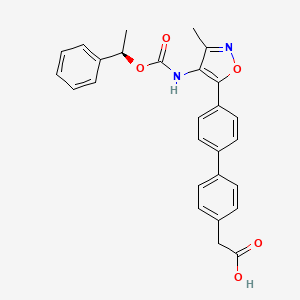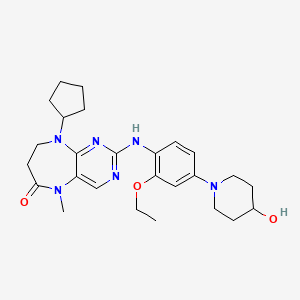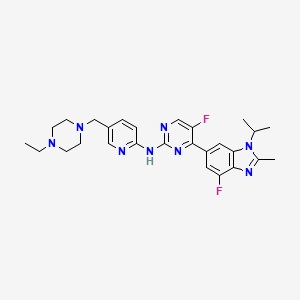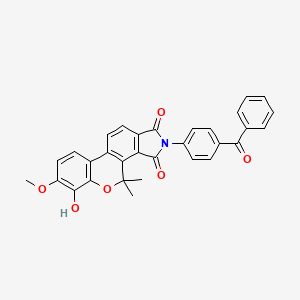![molecular formula C24H31F2N5O2 B560135 (4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)
(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mutant IDH1-IN-2 is a small molecule inhibitor specifically designed to target the mutant form of isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are frequently observed in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. These mutations result in a neomorphic enzyme activity that produces the oncometabolite 2-hydroxyglutarate, which contributes to tumorigenesis by altering cellular metabolism and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mutant IDH1-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of Mutant IDH1-IN-2 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and selectivity for the mutant IDH1 enzyme.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry
Industrial Production Methods
Industrial production of Mutant IDH1-IN-2 involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This is achieved through process optimization, including the use of high-throughput screening for reaction conditions and the implementation of robust purification protocols .
Chemical Reactions Analysis
Types of Reactions
Mutant IDH1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of Mutant IDH1-IN-2 with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Scientific Research Applications
Mutant IDH1-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of IDH1 mutations in cancer and to develop targeted therapies for IDH1-mutant cancers.
Epigenetic Studies: The compound helps in understanding the epigenetic changes induced by IDH1 mutations and their impact on gene expression and cellular differentiation.
Drug Development:
Mechanism of Action
Mutant IDH1-IN-2 exerts its effects by selectively inhibiting the mutant form of the IDH1 enzyme. The compound binds to the active site of the mutant enzyme, preventing the conversion of isocitrate to 2-hydroxyglutarate. This inhibition restores normal cellular metabolism and reduces the production of the oncometabolite, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Ivosidenib: A selective inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.
Enasidenib: Targets mutant IDH2 and is used for similar therapeutic purposes.
AG-881: A dual inhibitor of mutant IDH1 and IDH2, currently under investigation for its therapeutic potential .
Uniqueness of Mutant IDH1-IN-2
Mutant IDH1-IN-2 is unique due to its high selectivity and potency against the mutant IDH1 enzyme. Unlike other inhibitors, it has shown promising results in preclinical studies, demonstrating its potential as a lead compound for developing new therapies targeting IDH1-mutant cancers .
Properties
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCXJFDMAWAIM-FXAWDEMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
